cis-4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methylthio)aniline dihydrochloride

Description

Chemical Structure and Properties

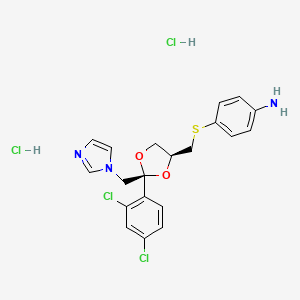

cis-4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methylthio)aniline dihydrochloride (CAS: 83929-39-9) is a synthetic organic compound featuring a 1,3-dioxolane core substituted with a 2,4-dichlorophenyl group, an imidazole-methyl moiety, and a thioaniline side chain. The dihydrochloride salt form enhances its solubility and stability for research applications . Its molecular formula is C₂₀H₁₉Cl₂N₃O₂S·2HCl, with a molecular weight of 510.27 g/mol. The compound is characterized by a cis-configuration at the dioxolane ring, confirmed by single-crystal X-ray diffraction in related analogs .

The compound is primarily utilized in pharmaceutical and agrochemical research, though its specific biological targets remain unspecified in available data .

Properties

CAS No. |

83929-39-9 |

|---|---|

Molecular Formula |

C20H21Cl4N3O2S |

Molecular Weight |

509.3 g/mol |

IUPAC Name |

4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]aniline;dihydrochloride |

InChI |

InChI=1S/C20H19Cl2N3O2S.2ClH/c21-14-1-6-18(19(22)9-14)20(12-25-8-7-24-13-25)26-10-16(27-20)11-28-17-4-2-15(23)3-5-17;;/h1-9,13,16H,10-12,23H2;2*1H/t16-,20+;;/m0../s1 |

InChI Key |

MTFNUOQPDZTDND-SQVDYUJVSA-N |

Isomeric SMILES |

C1[C@H](O[C@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CSC4=CC=C(C=C4)N.Cl.Cl |

Canonical SMILES |

C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CSC4=CC=C(C=C4)N.Cl.Cl |

Origin of Product |

United States |

Biological Activity

The compound cis-4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methylthio)aniline dihydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 483.36 g/mol. The structure includes a dioxolane ring, a dichlorophenyl group, and an imidazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H20Cl2N2O5S |

| Molecular Weight | 483.36 g/mol |

| CAS Number | 134071-44-6 |

| Solubility | Soluble in DMSO |

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Candida albicans and Aspergillus niger, suggesting potential applications in antifungal therapies .

The proposed mechanism of action involves the inhibition of ergosterol synthesis, similar to other azole antifungals. This mechanism disrupts fungal cell membrane integrity, leading to cell death . Additionally, the imidazole ring may interact with cytochrome P450 enzymes involved in sterol synthesis.

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects on human cell lines. The compound displayed selective toxicity towards cancer cells while exhibiting minimal effects on normal cells. For instance, it was tested on HeLa and A549 cell lines using the MTT assay, indicating low cytotoxicity at concentrations up to 25 µM .

Case Study 1: Antifungal Activity

A recent study evaluated the antifungal efficacy of this compound in comparison with standard antifungal agents like ketoconazole. Results showed that it had comparable or superior activity against resistant strains of Candida species .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications in the dioxolane ring significantly impacted biological activity. Variants with different substituents were synthesized and tested for their ability to inhibit fungal growth, establishing a correlation between structural features and potency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s methylthioaniline moiety is typically introduced via nucleophilic substitution. A precursor with a good leaving group (e.g., tosylate or mesylate) reacts with 4-aminothiophenol under basic conditions:

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| Tosylate displacement with 4-aminothiophenol | DMF, K₂CO₃, 60°C, 12 h | 72–78% | |

| Methanesulfonate displacement with thiol nucleophiles | THF, Et₃N, rt, 6 h | 65% |

These reactions exploit the electrophilic nature of the dioxolane-bound methyl group, which is activated by electron-withdrawing substituents (2,4-dichlorophenyl and imidazole) .

Salt Formation

The dihydrochloride form is generated by treating the free base with HCl in a polar solvent (e.g., ethanol or water):

Imidazole Ring

The 1H-imidazol-1-ylmethyl group participates in:

-

Coordination chemistry : Binds metal ions (e.g., Zn²⁺, Fe³⁺) via N-donor sites, relevant to biological activity .

-

Acid-base reactions : Protonates under acidic conditions (pKa ~6.5), affecting solubility and reactivity .

Dioxolane Ring

-

Hydrolysis : Under strong acidic or basic conditions, the 1,3-dioxolane ring opens to form diols. This reaction is minimized in the dihydrochloride form due to protonation .

-

Stereochemical stability : The cis-configuration is retained under mild conditions but may epimerize at high temperatures (>100°C) .

Oxidative Pathways

The methylthio group (-S-CH₂-) undergoes oxidation to sulfoxide or sulfone derivatives:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ (3%) | Sulfoxide | rt, 6 h |

| mCPBA | Sulfone | DCM, 0°C, 2 h |

These transformations are critical for assessing shelf-life and metabolic pathways .

Spectral Characterization

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparison with structurally related analogs:

Key Differences and Implications

Core Heterocycle and Substitutions: The target compound features a 1H-imidazole group, whereas etaconazole and propiconazole contain 1,2,4-triazole. Triazoles are known for their antifungal activity via cytochrome P450 inhibition, while imidazoles may target different enzymatic pathways .

Stereochemistry: The cis-configuration of the dioxolane ring in the target compound may influence its binding affinity compared to trans-isomers or non-chiral analogs. This stereochemical specificity is critical in drug-receptor interactions .

The fluorophenyl-thiazole derivatives (e.g., Compound 4 in ) exhibit antimicrobial properties but lack the dioxolane-imidazole scaffold, reducing structural overlap .

Physicochemical Properties: The dihydrochloride salt form of the target compound enhances aqueous solubility compared to non-ionic analogs like etaconazole, which may require formulation additives for field applications .

Research Findings and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.